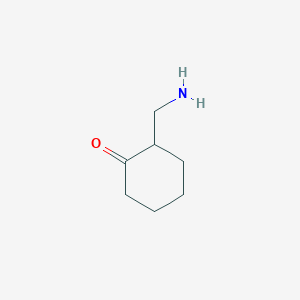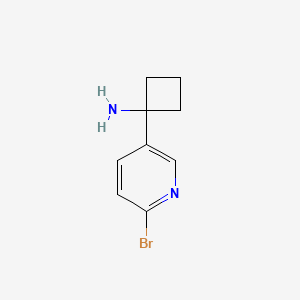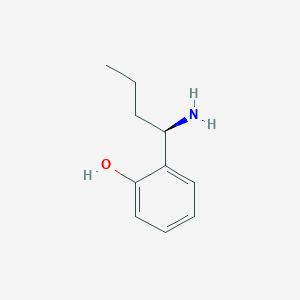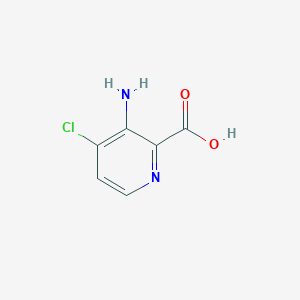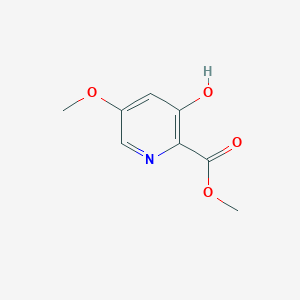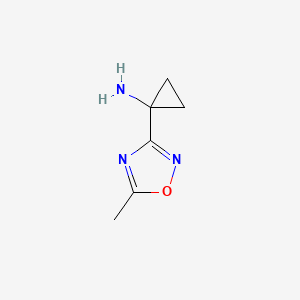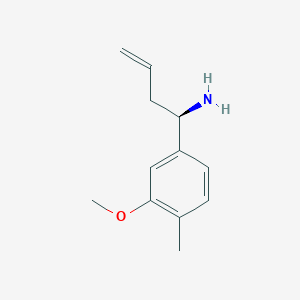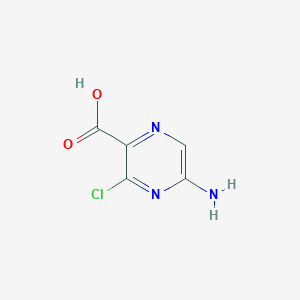
5-Amino-3-chloropyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-chloropyrazine-2-carboxylic acid is a heterocyclic compound that contains both amino and carboxylic acid functional groups It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloropyrazine-2-carboxylic acid typically involves the chlorination of pyrazine derivatives followed by amination. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to form 3-chloropyrazine-2-carbonitrile. This intermediate is then subjected to nucleophilic substitution with ammonia to introduce the amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-chloropyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
Oxidation: Nitro derivatives of pyrazine.
Reduction: Alcohol derivatives of pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Amino-3-chloropyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its activity against Mycobacterium tuberculosis.
Mécanisme D'action
The mechanism of action of 5-Amino-3-chloropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It is believed to disrupt the biosynthesis pathways of nicotinamide adenine dinucleotide (NAD) and ethylene, leading to changes in cellular metabolism and plant growth. This disruption can inhibit the growth of certain microorganisms and affect various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-chloropyrazine-2-carboxamide
- 2-Amino-5-chloropyrazine
- 5-Chloropyrazine-2-carboxylic acid
Uniqueness
5-Amino-3-chloropyrazine-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which allow it to participate in a wide range of chemical reactions.
Propriétés
Formule moléculaire |
C5H4ClN3O2 |
|---|---|
Poids moléculaire |
173.56 g/mol |
Nom IUPAC |
5-amino-3-chloropyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-3(5(10)11)8-1-2(7)9-4/h1H,(H2,7,9)(H,10,11) |
Clé InChI |
XQZFRCCRSZQTQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)C(=O)O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12971982.png)
![8-Fluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B12971991.png)
![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12971999.png)
